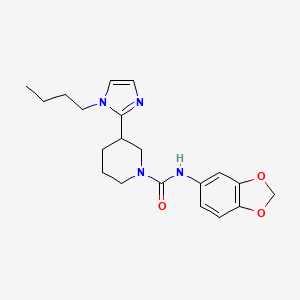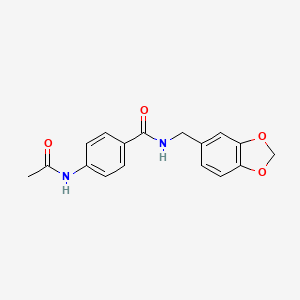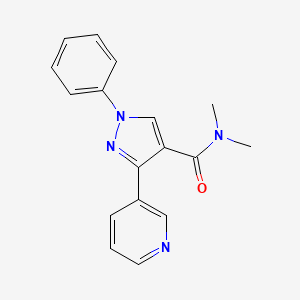
6,7-dimethoxy-2-(3-methylphenyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-(3-methylphenyl)-1-isoindolinone and related compounds involves several key steps, including the use of anticonvulsant-effective isoquinoline derivatives as starting materials. A small series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines was synthesized, showcasing the compound's potential in pharmacology (Gitto et al., 2010). Another study reported a solvent-free synthesis method for a structurally related compound, demonstrating the efficiency and versatility of synthetic approaches for these molecules (Csende et al., 2011).
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-2-(3-methylphenyl)-1-isoindolinone and similar compounds has been elucidated using various spectroscopic methods, including NMR and IR spectroscopy. The detailed structural analysis confirms the presence of the isoindolinone core, which is crucial for the compound's biological activity (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
These compounds undergo several chemical reactions, including cyclization and nitration, to form a variety of structurally diverse derivatives with potential therapeutic applications. For example, a study detailed the diastereoselective synthesis of a tetrahydroisoquinoline carboxylic acid derivative, highlighting the compound's synthetic versatility (Chrzanowska et al., 2023).
properties
IUPAC Name |
6,7-dimethoxy-2-(3-methylphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-4-6-13(9-11)18-10-12-7-8-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNVHWTMKJIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975088 |
Source


|
| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one | |
CAS RN |
5969-21-1 |
Source


|
| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)
![(3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5634818.png)
![2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5634830.png)
![5-{[3-(dimethylamino)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5634835.png)



![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5634859.png)



![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)